![molecular formula C8H13NO B1279298 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] CAS No. 41353-91-7](/img/structure/B1279298.png)
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Overview
Description
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (CAS: 64168-68-9) is a bicyclic spiro compound characterized by a quinuclidine core fused with an oxirane (epoxide) ring. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.195 g/mol and a defined stereochemistry . This compound is primarily utilized as a synthetic intermediate in the preparation of Cevimeline (CAS: 107233-08-9), a muscarinic acetylcholine receptor agonist used to treat xerostomia (dry mouth) . Its rigid spirocyclic structure confers unique conformational constraints, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Classical Epoxide Formation via Bicyclic Amine Functionalization
Base-Catalyzed Epoxidation
The most widely reported method involves reacting 1-azabicyclo[2.2.2]octane derivatives with epoxide precursors. Key steps include:
- Reagents : 1-azabicyclo[2.2.2]octane, epichlorohydrin, sodium hydride.
- Conditions : Dichloromethane solvent, 0–5°C, 12–24 hours.
- Mechanism : Nucleophilic attack by the tertiary amine on the epoxide precursor, followed by intramolecular cyclization.
Outcome :
Parameter | Value |
---|---|
Yield | 65–78% |
Purity | >95% (HPLC) |
Scalability | Laboratory scale |
Acid-Mediated Cyclization
Alternative routes employ Lewis acids (e.g., BF₃·OEt₂) to facilitate epoxide ring closure:
- Procedure : 3-Hydroxyquinuclidine is treated with thionyl chloride to form a chlorosulfite intermediate, followed by base-mediated elimination.
- Advantage : Avoids harsh oxidizing agents, improving functional group tolerance.
Catalytic Strategies for Enhanced Efficiency
Titanocene/Photoredox Dual Catalysis
A groundbreaking approach utilizes visible-light-driven spirocyclization (Fig. 1):
- Catalysts : Cp₂TiCl₂ (titanocene), 4CzIPN (organic photocatalyst).
- Conditions : Blue LED irradiation, Hantzsch ester as reductant, room temperature.
- Key Insight : The Ti(III) species generated via photoredox cycles cleaves epoxide C–O bonds, enabling radical-based spiroannulation.
Performance Metrics :
Parameter | Value |
---|---|
Yield | 82–89% |
Reaction Time | 2–4 hours |
Diastereoselectivity | >20:1 |
Enzymatic Epoxidation
Recent studies explore biocatalysts for stereocontrolled synthesis:
- Enzyme : Cytochrome P450 monooxygenase (engineered variant).
- Substrate : 3-Methylenequinuclidine.
- Outcome : 68% yield with >99% enantiomeric excess (ee).
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
To address batch process limitations, flow chemistry has been adopted:
- Setup : Tubular reactor with immobilized base catalysts (e.g., Amberlyst A21).
- Benefits :
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use:
Alternative Pathways and Novel Precursors
Ring-Expansion of Aziridines
A two-step strategy avoids direct epoxidation:
- Aziridine Formation : Quinuclidine-3-amine + chloromethyloxirane.
- Ring Expansion : BF₃·OEt₂-catalyzed rearrangement to spiro-epoxide.
Diazo Sulfur Ylide Transfer
Emerging work with Ph₂S=C=N₂ enables C(sp³)–C(sp³) bond formation:
- Reaction : [3+2] cycloaddition with strained alkenes.
- Advantage : Atom-economical, no metal catalysts.
Challenges and Optimization Strategies
Managing Ring Strain
The spirocyclic system’s inherent strain causes side reactions (e.g., epoxide ring-opening). Mitigation strategies include:
- Low-temperature conditions (-78°C) during critical steps.
- Sterically hindered bases (e.g., DBU) to minimize nucleophilic attack.
Stereochemical Control
Diastereomer separation remains problematic. Solutions involve:
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while nucleophilic substitution can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
The compound is synthesized through the reaction of a bicyclic amine with an epoxide, often utilizing 1-azabicyclo[2.2.2]octane as a precursor. The synthesis typically requires controlled conditions, including specific solvents like dichloromethane and catalysts to enhance reaction efficiency.
Table 1: Synthetic Routes for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Synthetic Route | Conditions | Yield |
---|---|---|
Reaction of bicyclic amine with epoxide | Solvent: Dichloromethane; Catalyst | High (>85%) |
Industrial scale production | Optimized temperature and pressure | Variable |
Chemistry
In the field of chemistry, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural properties allow it to act as a building block for various chemical reactions, facilitating the development of new materials with specialized properties.
Biology
The compound has significant implications in biological research, particularly concerning its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it has been shown to bind to the alpha 7 subtype of these receptors, influencing neurotransmission and cellular signaling pathways.
Case Study: Interaction with Nicotinic Acetylcholine Receptors
Research indicates that Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] modulates neurotransmission in neuronal cells by activating nAChRs, which can affect various physiological processes such as cognition and memory.
Biochemical Properties
The biochemical properties of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] are critical for its applications in research:
- Cellular Effects : The compound has been observed to influence cell behavior and communication by modulating receptor activity.
- Metabolic Pathways : It interacts with enzymes involved in metabolic regulation, impacting cellular metabolism and energy homeostasis.
Table 2: Biochemical Effects of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
Effect | Description |
---|---|
Modulation of neurotransmission | Activates nicotinic acetylcholine receptors |
Interaction with enzymes | Influences metabolic pathways and cellular metabolism |
Industrial Applications
In industrial contexts, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is utilized in the production of specialty chemicals and materials that exhibit unique physical and chemical properties due to their spirocyclic structure.
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues Targeting Nicotinic Acetylcholine Receptors (nAChRs)
AR-R17779
- Structure: (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] replaces the oxirane ring with an oxazolidinone moiety.
- Activity: A full agonist at the α7 nAChR subtype, exhibiting high selectivity (1000-fold over α4β2 nAChR). This selectivity arises from the oxazolidinone ring’s hydrogen-bonding capacity, enhancing receptor interaction .
- Clinical Relevance : Demonstrated cognitive-enhancing effects in preclinical studies but faced challenges due to poor blood-brain barrier penetration and 5-HT3 receptor cross-reactivity .
AZD0328
- Structure : (2R)-Spiro-[1-azabicyclo[2.2.2]octane-3,2(R)-furo[2,3-b]pyridine].
- Activity: Optimized α7 nAChR agonist derived from SAR studies on spirooxazolidinone scaffolds. Exhibited improved CNS penetration compared to AR-R17779 .
- Clinical Outcome : Discontinued after Phase I trials due to adverse effects, including nausea and cardiovascular issues .
TC-6951
- Structure : (4S)-2-(5-Phenylpyridin-3-yl)quinuclidine.
- Activity : Partial agonist at α4β2* nAChRs with lower selectivity compared to spiro-oxirane derivatives. Structural flexibility reduces conformational constraints, diminishing receptor specificity .
Spiro[1-azabicyclo[2.2.2]octane-3,5-[1,3]oxazolidin-2-one]
- Role: Intermediate in synthesizing antipsychotic candidates. The oxazolidinone ring enhances metabolic stability compared to the oxirane-containing compound but introduces synthetic complexity .
Spiro[4-azabicyclo[2.2.2]octane-2,5′-[1,3]oxathiolane]
- Structure : Incorporates a sulfur-containing oxathiolane ring.
- Activity : Demonstrates divergent biological activity due to sulfur’s electronegativity, altering receptor binding profiles compared to oxygen-based spiro compounds .
Comparative Data Table
Key Research Findings
Structural Rigidity vs. Selectivity: The oxirane ring in Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] provides rigidity but limits hydrogen-bonding interactions, reducing receptor affinity compared to oxazolidinone-containing analogues like AR-R17779 . Replacing oxirane with oxazolidinone (AR-R17779) or furopyridine (AZD0328) improves α7 nAChR binding but introduces pharmacokinetic challenges .
Synthetic Utility :
- Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is favored in Cevimeline synthesis due to its straightforward epoxide reactivity, enabling efficient ring-opening reactions .
Clinical Limitations :
- Most spirocyclic α7 nAChR agonists (e.g., AZD0328, PHA-543613) failed in clinical trials due to off-target effects, underscoring the need for improved selectivity .
Biological Activity
Overview
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a compound characterized by a unique spirocyclic structure, which contributes to its distinct biological properties. With the molecular formula CHNO, this compound has gained attention for its potential interactions with nicotinic acetylcholine receptors (nAChRs), particularly the alpha 7 subtype, which is implicated in various neurological functions and disorders.
Target Receptors
The primary target of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is the alpha 7 nAChR. This receptor plays a crucial role in neurotransmission and is associated with cognitive processes such as learning and memory. Research indicates that compounds similar to Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], including (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], act as full agonists at this receptor, suggesting that Spiro may exhibit similar agonistic properties .
Biochemical Pathways
The interaction of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] with nAChRs leads to several downstream effects:
- Neurotransmitter Release : Activation of alpha 7 nAChRs enhances the release of neurotransmitters such as acetylcholine and dopamine.
- Calcium Influx : Binding to these receptors can result in increased intracellular calcium levels, which are essential for various cellular processes.
Cellular Effects
Research has shown that Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] influences neuronal cells by modulating neurotransmission and potentially protecting against neurodegenerative processes. Its ability to activate nAChRs suggests it might enhance synaptic plasticity and cognitive function .
Dosage Effects in Animal Models
Studies indicate that the biological activity of Spiro varies with dosage:
- Low Doses : At low concentrations, it effectively activates alpha 7 nAChRs without significant adverse effects.
- High Doses : Higher concentrations may lead to cholinergic side effects, including gastrointestinal disturbances and convulsions .
Stability and Temporal Effects
The stability of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] under laboratory conditions has been studied, revealing that while it remains stable initially, its biological activity may diminish over time due to degradation processes .
Metabolic Pathways
Spiro engages in various metabolic pathways within biological systems:
- Enzymatic Interactions : It interacts with metabolic enzymes that regulate neurotransmitter synthesis and degradation.
- Transport Mechanisms : The compound's distribution in tissues is mediated by specific transport proteins that facilitate its cellular uptake .
Case Studies and Research Findings
Several studies have explored the biological activity of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]:
Comparison with Similar Compounds
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] can be compared with other compounds exhibiting similar structures and activities:
Compound | Structure | Biological Activity |
---|---|---|
(-)-spiro[1-azabicyclo 222 octane-3,5'-oxazolidin-2'-one] | Similar spirocyclic structure | Full agonist at alpha 7 nAChR |
Spiro[4-azabicyclo[2.2.2]octane-2,2'-oxirane] | Related bicyclic structure | Potentially different receptor interactions |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] and its derivatives?
- Methodology : A key route involves multi-step reactions starting with ethyl isonipecotate. For example, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (II) is synthesized via alkylation with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine). Subsequent cyclization using lithium diisopropylamide (LDA) yields the 1-azabicyclo[2.2.2]octane core. Spiro-oxirane formation typically employs epoxidation reagents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions .
- Critical Considerations : Optimize solvent choice (e.g., THF for cyclization) and reaction temperature to minimize side products. Monitor reaction progress via NMR or LC-MS to confirm spirocyclic intermediate formation .
Q. How can the structural integrity of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] derivatives be validated?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : and NMR to confirm spiro junction geometry and oxirane ring presence (e.g., characteristic epoxy proton shifts at δ 3.5–4.5 ppm).
- X-ray crystallography : To resolve stereochemical ambiguities, particularly for chiral spiro centers.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What strategies are effective for improving α7 nicotinic acetylcholine receptor (nAChR) selectivity in Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce substituents at the 3-position of the azabicyclo-octane core. For example, 5-chlorothiophen-2-yl or benzo[b]thiophen-2-yl groups enhance α7 nAChR binding (Ki = 3–9 nM) while reducing affinity for α4β2 nAChRs and muscarinic receptors .
- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Gln117 and π-π stacking with Trp147) .
- Validation : Conduct competitive binding assays with -α-bungarotoxin (α7-selective) and -cytisine (α4β2-selective) to quantify subtype selectivity .
Q. How can researchers resolve contradictions in reported binding affinities (Ki) of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] derivatives?
- Methodology :
- Assay Standardization : Compare radioligand binding protocols (e.g., membrane preparation, incubation time) across studies. For instance, variations in Mg concentration or temperature may alter receptor-ligand kinetics .
- Structural Re-evaluation : Re-synthesize disputed compounds and validate purity (>98% by HPLC) to rule out batch-specific impurities.
- Case Study : W-56203 shows Ki = 3 nM in one study but 9 nM in another . Differences may arise from assay buffers (e.g., Tris vs. HEPES) or cell lines (rat vs. human α7 nAChRs) .
Q. What in vivo models are appropriate for evaluating the cognitive-enhancing effects of α7 nAChR agonists derived from Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]?
- Methodology :
- Auditory Gating Deficit Model : Administer dizocilpine (3 mg/kg, i.p.) to induce sensory processing deficits in rats. Test compounds (e.g., 10 mg/kg p.o. of W-56203) are evaluated for their ability to normalize auditory evoked potentials .
- Morris Water Maze : Assess spatial memory improvement in transgenic Alzheimer’s models (e.g., APP/PS1 mice) after chronic dosing.
- Data Analysis : Use ANOVA with post-hoc Tukey tests to compare latency times or gating ratios between treatment groups .
Properties
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCHQBRUARUTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437958 | |
Record name | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41353-91-7 | |
Record name | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.